6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine
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Overview
Description
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a chloro group, a cyclohexene ring, and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Triazine Ring: The triazine ring is typically formed through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Final Coupling: The final step involves coupling the cyclohexene and triazine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.
Scientific Research Applications
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)
- Pyrimidine-derived indole ribonucleosides
Uniqueness
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24ClN5O |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
6-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H24ClN5O/c1-2-26-16-10-8-15(9-11-16)22-19-24-17(20)23-18(25-19)21-13-12-14-6-4-3-5-7-14/h6,8-11H,2-5,7,12-13H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
IOASUBWQMKQSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CCCCC3)Cl |
Origin of Product |
United States |
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